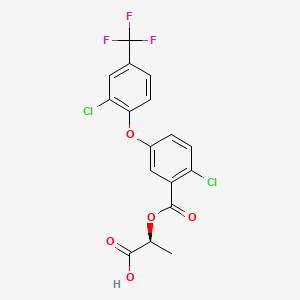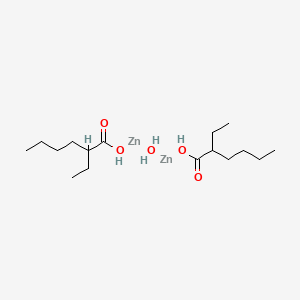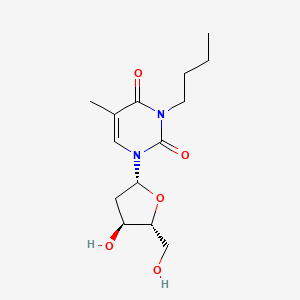
3-Butylthymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butylthymidine is a modified nucleoside derived from thymidine, where a butyl group is attached to the third carbon of the thymidine molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylthymidine typically involves the alkylation of thymidine. One common method is the reaction of thymidine with butyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 3-Butylthymidine can undergo various chemical reactions, including:
Oxidation: The butyl group can be oxidized to form butyl alcohol or butyric acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the thymidine moiety.
Substitution: The butyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Alkyl halides or other electrophiles in the presence of a base can facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the butyl group can yield butyric acid, while substitution reactions can introduce various functional groups to the thymidine scaffold.
科学研究应用
3-Butylthymidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It can be incorporated into DNA strands to study the effects of modified nucleosides on DNA structure and function.
Industry: It may be used in the production of specialized nucleic acid-based materials or as a precursor in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of 3-Butylthymidine involves its incorporation into DNA, where it can affect DNA replication and repair processes. The butyl group can introduce steric hindrance, altering the interactions between DNA polymerases and the DNA strand. This can lead to the inhibition of DNA synthesis or the induction of mutations, which can be exploited for therapeutic purposes.
相似化合物的比较
Thymidine: The parent compound, which lacks the butyl group.
Azidothymidine (AZT): A nucleoside analog used in the treatment of HIV.
5-Bromodeoxyuridine (BrdU): A thymidine analog used in cell proliferation studies.
Uniqueness: 3-Butylthymidine is unique due to the presence of the butyl group, which can significantly alter its chemical and biological properties compared to other thymidine analogs. This modification can enhance its stability, alter its incorporation into DNA, and potentially improve its efficacy as a therapeutic agent.
属性
CAS 编号 |
21473-41-6 |
|---|---|
分子式 |
C14H22N2O5 |
分子量 |
298.33 g/mol |
IUPAC 名称 |
3-butyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H22N2O5/c1-3-4-5-15-13(19)9(2)7-16(14(15)20)12-6-10(18)11(8-17)21-12/h7,10-12,17-18H,3-6,8H2,1-2H3/t10-,11+,12+/m0/s1 |
InChI 键 |
ODDLBRGJCSNGRI-QJPTWQEYSA-N |
手性 SMILES |
CCCCN1C(=O)C(=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)C |
规范 SMILES |
CCCCN1C(=O)C(=CN(C1=O)C2CC(C(O2)CO)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



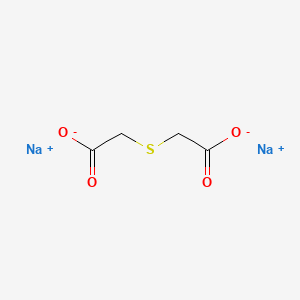

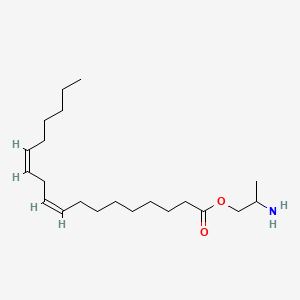
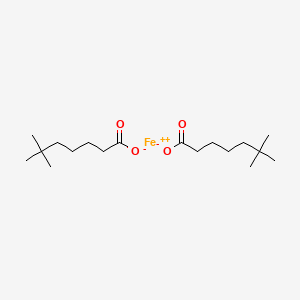
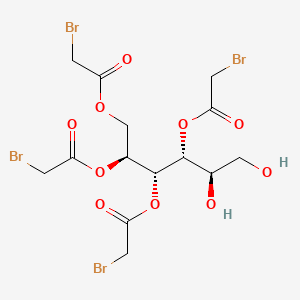

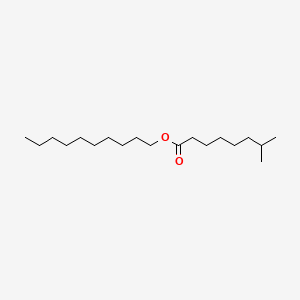
![2-[(6,8-Dibromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B12650753.png)

